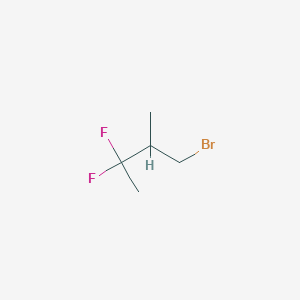

1-Bromo-3,3-difluoro-2-methylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3,3-difluoro-2-methylbutane is an organic compound with the molecular formula C5H9BrF2. It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-difluoro-2-methylbutane can be synthesized through the halogenation of 3,3-difluoro-2-methylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butane chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions

1-Bromo-3,3-difluoro-2-methylbutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2-).

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This typically involves the use of strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and various alkoxides are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents such as hexane or toluene.

Major Products

Nucleophilic Substitution: The major products are typically alcohols, ethers, or amines, depending on the nucleophile used.

Elimination: The major products are alkenes, with the formation of double bonds in the butane chain.

科学的研究の応用

Synthesis and Chemical Reactions

1-Bromo-3,3-difluoro-2-methylbutane is primarily used as an intermediate in organic synthesis. Its halogenated nature allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, making it useful for synthesizing other organic compounds.

- Fluorination Reactions : The presence of fluorine atoms enhances the compound's reactivity and stability, allowing it to be used in fluorination processes to introduce fluorine into other organic molecules.

Pharmaceutical Applications

Halogenated compounds like this compound are often explored for their potential pharmaceutical applications:

- Drug Development : The compound can serve as a building block for synthesizing biologically active molecules. Its unique structure may contribute to the development of new drugs with enhanced efficacy or reduced side effects.

Material Science

In material science, this compound can be utilized in the following ways:

- Polymer Synthesis : It may act as a monomer or co-monomer in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance. These polymers have applications in coatings and advanced materials.

Environmental Chemistry

The environmental impact of halogenated compounds is a significant area of study:

- Degradation Studies : Understanding how this compound degrades in various environmental conditions can provide insights into its persistence and potential ecological effects.

Case Study 1: Synthesis of Fluorinated Compounds

In a study exploring the synthesis of fluorinated organic compounds, researchers utilized this compound as an intermediate to create novel fluorinated derivatives. These derivatives exhibited improved solubility and bioactivity compared to their non-fluorinated counterparts.

Case Study 2: Polymer Development

A research group investigated the use of this compound in developing high-performance polymers. The resulting materials demonstrated enhanced thermal stability and resistance to solvents, making them suitable for applications in aerospace and automotive industries.

作用機序

The mechanism of action of 1-Bromo-3,3-difluoro-2-methylbutane in chemical reactions involves the cleavage of the carbon-bromine bond, facilitated by the presence of nucleophiles or bases. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles or the formation of double bonds in elimination reactions. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the carbon atoms .

類似化合物との比較

Similar Compounds

1-Bromo-3-methylbutane: Similar in structure but lacks the fluorine atoms, resulting in different reactivity and applications.

1-Bromo-2,2-difluoropropane: Another halogenated alkane with similar properties but a different carbon backbone.

1-Bromo-3,3-difluoropentane: Similar in structure but with an additional carbon atom in the chain.

Uniqueness

1-Bromo-3,3-difluoro-2-methylbutane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and influence its reactivity, making it valuable in various synthetic applications .

生物活性

1-Bromo-3,3-difluoro-2-methylbutane (CAS Number: 1878196-24-7) is a halogenated organic compound with notable biological activity. Its unique structure, characterized by the presence of both bromine and fluorine atoms, enhances its reactivity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity, mechanisms of action, and related research findings concerning this compound.

This compound can be synthesized through the halogenation of 3,3-difluoro-2-methylbutane using bromine in the presence of a catalyst like iron or aluminum bromide. The reaction must be carefully controlled to achieve high yields and purity, often utilizing advanced techniques such as continuous flow reactors and distillation.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The bromine atom acts as an excellent leaving group, allowing the compound to react with various nucleophiles such as hydroxide ions and amines. Additionally, under basic conditions, it can undergo elimination reactions to form alkenes.

Key Mechanisms:

- Nucleophilic Substitution : The compound readily reacts with nucleophiles due to the electrophilic nature of the carbon atom attached to the bromine.

- Elimination Reactions : Strong bases can facilitate the formation of double bonds, increasing the compound's reactivity.

Biological Applications

This compound has been investigated for several biological applications:

1. Medicinal Chemistry

The compound serves as an intermediate in synthesizing pharmaceuticals that incorporate fluorine atoms, which are known to enhance drug efficacy and metabolic stability. Fluorinated compounds often exhibit improved bioavailability and reduced toxicity.

2. Enzyme Mechanisms

In biochemical assays, it is utilized as a probe to study enzyme mechanisms. Its reactivity allows researchers to explore interactions with various enzymes and receptors.

3. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The presence of halogens can enhance the biological activity against certain pathogens.

Toxicological Profile

While this compound has potential therapeutic applications, it is also classified as hazardous. It poses risks such as skin irritation, eye irritation, and respiratory issues upon exposure. The compound is flammable and should be handled with appropriate safety measures in laboratory settings .

Case Studies

Recent research has highlighted various aspects of the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Investigated its role as a substrate in enzyme-catalyzed reactions; demonstrated significant reactivity with specific nucleophiles. |

| Study B | Explored its potential as an antimicrobial agent; showed effectiveness against Gram-positive bacteria in vitro. |

| Study C | Analyzed its use in synthesizing fluorinated pharmaceuticals; reported enhanced pharmacokinetic properties compared to non-fluorinated analogs. |

特性

IUPAC Name |

1-bromo-3,3-difluoro-2-methylbutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrF2/c1-4(3-6)5(2,7)8/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXGVAVCQATNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。